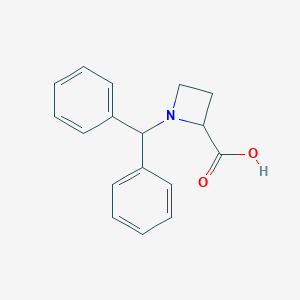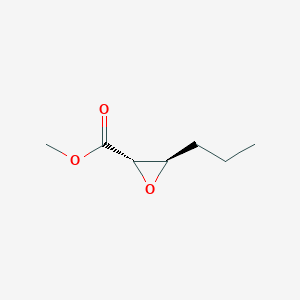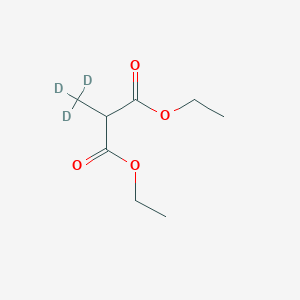![molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4](/img/structure/B22375.png)
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester, commonly known as DTPA-Val, is a chemical compound used in scientific research. It is a prodrug of the amino acid L-valine and is used as a tool for studying the function and regulation of proteins.
作用机制
DTPA-Val works by binding to proteins through a process known as covalent modification. The compound reacts with the thiol group on cysteine residues in proteins, forming a stable thioether linkage. This covalent modification can alter the function and activity of the protein, providing insights into its role in cellular processes.
生化和生理效应
DTPA-Val has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, including proteases and kinases, and can also affect the stability and folding of proteins. DTPA-Val has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of DTPA-Val is its specificity for cysteine residues in proteins. This allows for targeted covalent modification of specific proteins, providing insights into their function and regulation. However, the use of DTPA-Val can also have limitations. Its covalent modification of proteins can lead to irreversible changes in protein function, making it difficult to study the dynamic regulation of proteins. Additionally, the use of DTPA-Val can be limited by its potential toxicity and off-target effects.
未来方向
There are several potential future directions for research involving DTPA-Val. One area of interest is the development of new methods for the site-specific covalent modification of proteins. This could involve the synthesis of new prodrugs with increased specificity or the development of new chemical methods for modifying proteins. Another area of interest is the use of DTPA-Val in drug discovery. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Finally, there is potential for the use of DTPA-Val in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, where covalent modification of proteins could provide insights into disease mechanisms.
合成方法
DTPA-Val is synthesized through a multistep process involving the reaction of L-valine with diethyl phosphorochloridate and thioacetic acid. The resulting compound is then treated with diethylamine to form DTPA-Val.
科学研究应用
DTPA-Val is widely used in scientific research as a tool for studying the function and regulation of proteins. It is commonly used in the field of proteomics to study protein-protein interactions and to identify potential drug targets. DTPA-Val can also be used to study the function of enzymes and to investigate the role of post-translational modifications in protein function.
属性
CAS 编号 |
19700-58-4 |
|---|---|
产品名称 |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
分子式 |
C13H26NO5PS2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChI 键 |
OTIKYPMTUNVZLW-LBPRGKRZSA-N |
手性 SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
规范 SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
其他 CAS 编号 |
19700-58-4 |
同义词 |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



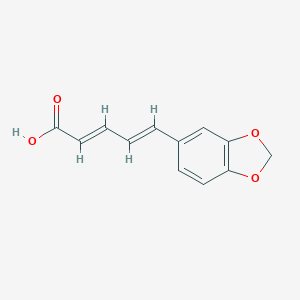
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
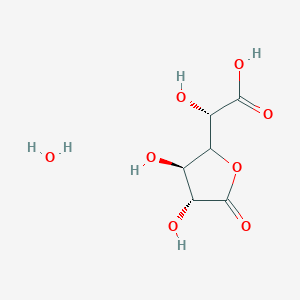
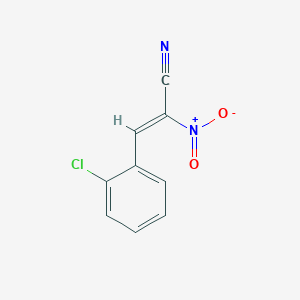
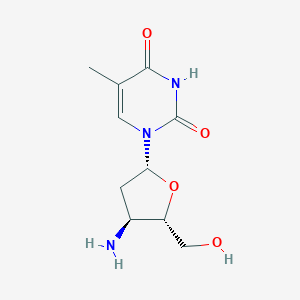
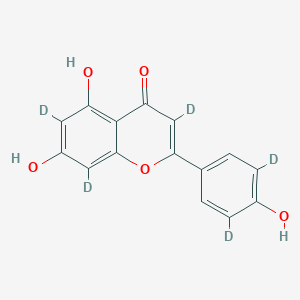
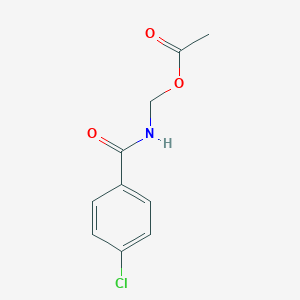
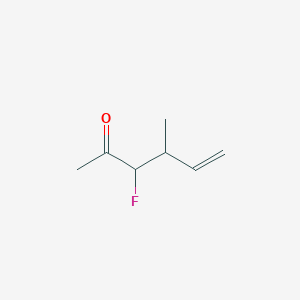
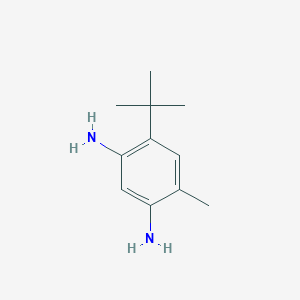
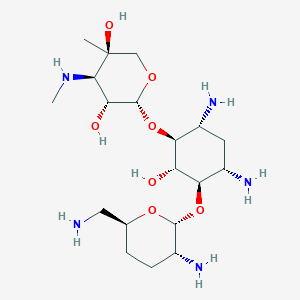
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
